1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

Description

The exact mass of the compound 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trihexadecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMGMRSURYROS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H102ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029374 | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52467-63-7, 71060-72-5 | |

| Record name | Tricetylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52467-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetylmonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICETYLMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAS 52467-63-7 mechanism of action as a surfactant

An In-depth Technical Guide to the Surfactant Mechanism of Action of Tricetylmethylammonium Chloride (CAS 52467-63-7)

Executive Summary

Molecular Architecture: The Foundation of Surfactancy

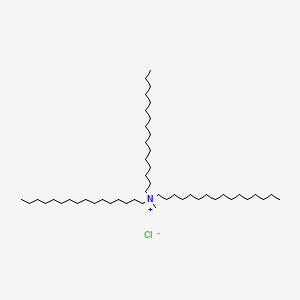

The surfactant properties of Tricetylmethylammonium chloride originate from its distinct amphiphilic structure. The molecule, also known by its IUPAC name N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride, is comprised of two key components: a hydrophilic "head" and a hydrophobic "tail".[1]

-

Hydrophilic Headgroup: The head consists of a positively charged quaternary ammonium group (-N+(CH₃)-). The permanent cationic charge makes it highly polar and readily interactive with water and other polar solvents. This positive charge is a defining feature of its class and is crucial for its interaction with negatively charged surfaces.[2]

-

Hydrophobic Tail: The tail is exceptionally bulky, composed of three long hexadecyl (C16) alkyl chains. These long hydrocarbon chains are nonpolar and are repelled by water, leading them to seek out non-aqueous environments or to self-aggregate to minimize contact with water.[1]

This duality within a single molecule drives its behavior at interfaces and in solution.

Caption: Molecular structure of Tricetylmethylammonium chloride.

The Core Mechanism: Reduction of Surface Tension

In an aqueous environment, water molecules exhibit strong cohesive forces, particularly at the surface, creating a phenomenon known as surface tension. When Tricetylmethylammonium chloride is introduced into water at low concentrations, its amphiphilic molecules migrate to the air-water interface.

The surfactant orients itself strategically:

-

The hydrophilic quaternary ammonium headgroup remains immersed in the aqueous phase, maintaining favorable polar interactions.

-

The three hydrophobic alkyl tails are repelled by the water and project out of the water phase into the air.

This molecular arrangement disrupts the cohesive hydrogen bonding network between surface water molecules. The upward force exerted by the hydrophobic tails seeking to escape the water counteracts the downward pull experienced by the surface water molecules, thereby reducing the surface tension.[3] This reduction in surface tension is the fundamental principle behind its action as a wetting agent, emulsifier, and dispersant.

Caption: Surfactant alignment at the air-water interface.

Self-Assembly: Micelle Formation and the Critical Micelle Concentration (CMC)

As the concentration of Tricetylmethylammonium chloride in an aqueous solution increases, the air-water interface becomes saturated with surfactant monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), a spontaneous self-assembly process occurs.[1][4] The individual surfactant molecules (monomers) aggregate to form spherical structures called micelles.[1]

In a micelle:

-

The hydrophobic tails turn inward, creating a nonpolar, oil-like core that is shielded from the water.

-

The hydrophilic headgroups form the outer surface (the corona) of the sphere, remaining in contact with the surrounding aqueous environment.

Due to the positive charge on the headgroups, electrostatic repulsion between them influences the size, shape, and stability of the micelles.[5] The formation of micelles is a critical phenomenon as it is responsible for the detergent and solubilizing properties of surfactants. The oily core of the micelle can encapsulate and solubilize nonpolar substances like oils and greases, allowing them to be dispersed in water.

Caption: Diagram of a cationic micelle in an aqueous solution.

Key Performance Parameters: CMC and HLB

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the efficiency of a surfactant. It is the concentration at which micelles begin to form, and it corresponds to the point where properties of the solution, such as surface tension, conductivity, and osmotic pressure, show an abrupt change.[4] A lower CMC value indicates a more efficient surfactant, as less of it is needed to saturate interfaces and form micelles.

While the specific CMC of Tricetylmethylammonium chloride is not documented in the provided search results, the CMC of a related single-chain cationic surfactant, cetyltrimethylammonium chloride (CTAC, C16), has been reported to be approximately 1.58 mM.[6] It is important to note that the presence of three long alkyl chains in Tricetylmethylammonium chloride would significantly increase its hydrophobicity, likely resulting in a much lower CMC compared to its single-chain counterpart.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic.[7][8] The HLB value helps in selecting the right surfactant for a specific application, such as creating an oil-in-water (o/w) or water-in-oil (w/o) emulsion.[9]

-

Low HLB (1-8): More lipophilic, tend to form w/o emulsions.

-

High HLB (12-18): More hydrophilic, tend to form o/w emulsions.

The HLB for Cetrimonium Chloride (a single C16 chain QAC) is noted as 15, indicating it is quite hydrophilic.[9] Given the substantial hydrophobic contribution of the three C16 chains, it is plausible that the HLB of Tricetylmethylammonium chloride would be lower than that of single-chain QACs, making it a potent emulsifier for various systems.

| Parameter | Description | Significance in Formulation |

| CMC | Concentration at which micelles form. | Indicates surfactant efficiency; lower CMC is often more desirable. |

| HLB | A measure of the hydrophilic/lipophilic nature. | Guides selection for emulsifying specific oil phases (o/w vs. w/o). |

The Role of the Cationic Headgroup

The permanent positive charge of the quaternary ammonium headgroup imparts several key characteristics to Tricetylmethylammonium chloride:

-

Antimicrobial and Biocidal Activity: QACs are effective antimicrobial agents. The positively charged headgroup adsorbs to the negatively charged cell membranes of bacteria and other microbes.[10][11] This interaction disrupts the membrane, leading to the leakage of cellular contents and cell death.

-

Surface Interaction: The cationic nature allows it to bind strongly to negatively charged surfaces, such as hair, skin, and certain minerals. This property is leveraged in personal care products like hair conditioners, where it provides a smoothing and anti-static effect.[2]

-

Formulation Compatibility: Cationic surfactants like this one are generally incompatible with anionic surfactants, as they can form an insoluble complex, causing them to precipitate out of solution. However, they are often compatible with non-ionic and other cationic surfactants.

Experimental Protocols for Surfactant Characterization

To empirically determine the surfactant properties of Tricetylmethylammonium chloride, the following established protocols are recommended.

Determination of CMC by Tensiometry

Principle: This method measures the surface tension of a solution as a function of surfactant concentration. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection on the resulting curve.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Tricetylmethylammonium chloride (e.g., 10 mM) in deionized water. Gentle heating may be required for dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 1 µM to 10 mM).

-

Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method). Calibrate the instrument with deionized water (surface tension ~72 mN/m at 25°C).[12]

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Allow each solution to equilibrate before taking a reading.

-

Data Analysis: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. The CMC is the concentration at the intersection of the two linear portions of the curve.

Caption: Workflow for CMC determination using tensiometry.

Determination of CMC by Conductometry

Principle: This method is suitable for ionic surfactants. The conductivity of the solution is plotted against surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the monomers aggregate into micelles. While the micelles are charged, their mobility is lower than that of the individual ions, resulting in a change (a decrease) in the slope of the conductivity versus concentration plot.

Methodology:

-

Solution Preparation: Prepare a series of solutions of Tricetylmethylammonium chloride in deionized water, similar to the tensiometry method.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductance of each solution, ensuring thermal equilibrium is reached for each measurement.

-

Data Analysis: Plot specific conductance versus surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the point where these two lines intersect.[5]

Experimental Estimation of Required HLB

Principle: The required HLB of an oil phase can be determined by preparing a series of emulsions with surfactant blends of varying known HLB values. The HLB of the blend that produces the most stable emulsion is considered the required HLB of the oil.

Methodology:

-

Select Surfactant Pair: Choose two surfactants with known HLB values, one high and one low (e.g., a Span® and a Tween®).

-

Prepare Surfactant Blends: Prepare a series of blends of the two surfactants to achieve a range of HLB values (e.g., from 8 to 16 in increments of 1).

-

Prepare Emulsions: For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 10:90). The oil phase would be the substance you wish to emulsify.

-

Homogenization: Subject each mixture to the same high-shear homogenization process to form the emulsions.

-

Stability Assessment: Observe the emulsions over time (e.g., 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.

-

Determine Optimal HLB: The HLB of the surfactant blend that produced the most stable emulsion is the required HLB for that oil phase under those conditions.[8]

Conclusion

Tricetylmethylammonium chloride (CAS 52467-63-7) is a cationic surfactant whose mechanism of action is dictated by its amphiphilic nature, characterized by a polar quaternary ammonium headgroup and a substantial nonpolar tail composed of three C16 alkyl chains. This structure enables it to effectively reduce surface tension, self-assemble into micelles above its CMC, and function as an emulsifying, wetting, and antimicrobial agent. While specific quantitative data for this molecule remains elusive in readily accessible literature, its behavior can be confidently predicted based on the established principles of physical chemistry and the properties of analogous quaternary ammonium compounds. The experimental protocols detailed herein provide a clear path for researchers to empirically determine its CMC, HLB, and other performance-critical parameters, thereby enabling its effective application in drug development and other advanced formulations.

References

-

Khan, I., et al. (2019). Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. PMC - NIH. [Link]

-

TRUNNANO. Tricetylmonium chioride CAS 52467-63-7. [Link]

-

Li, G., et al. (2021). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PMC - PubMed Central. [Link]

-

Pharmacy in-depth. (2023). Surfactants and its mechanism of action. YouTube. [Link]

-

CAS Common Chemistry. Tricetylmethylammonium chloride. [Link]

-

The American Cleaning Institute (ACI). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. [Link]

-

Agilent. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

International Journal of Applied Research. (2017). Synthesis, characterization and applications of some novel cationic surfactants. [Link]

-

MDPI. (2020). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. [Link]

-

Wikipedia. Quaternary ammonium cation. [Link]

-

IPC. (2022). An Easy Guide to Understanding How Surfactants Work. [Link]

-

ResearchGate. (2022). Hydrophilic-Lipophilic Balance (HLB) Correlation Method for the Selection of Ionic Liquid Surfactant Modifiers of the Viscosity and Emulsion Stability of Heavy Oils. [Link]

-

Biolin Scientific. (2023). What are surfactants and how do they work?. [Link]

-

ResearchGate. (2023). Synthesis and Surface Properties of N,N-Dimethyl-N-dodecyl Polyoxyethylene Amine-Based Surfactants: Amine Oxide, Betaine and Sulfobetaine. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of Lauryl Trimethyl Ammonium Surfactants with New Counteranion Types. [Link]

-

MDPI. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. [Link]

-

PMC - NIH. (2023). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. [Link]

-

ResearchGate. (2023). Synthesis and surface-active properties of trimeric-type anionic surfactants derived from tris(2-aminoethyl)amine. [Link]

-

ResearchGate. (2023). Synthesis and Surface Properties Study of a Series of Cationic Surfactants with Different Hydrophobic Chain Lengths. [Link]

-

PubMed. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing. [Link]

-

ResearchGate. (2018). Critical micelle concentrations of cetyltrimethylammonium chloride and their influence on the periodic structure of mesoporous silica. [Link]

-

SlidePlayer. Hydrophilic-Lipophilic Balance (HLB). [Link]

-

ResearchGate. (2020). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. [Link]

-

MDPI. (2020). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. [Link]

-

ResearchGate. (2018). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. [Link]

- Google Patents. US20150217247A1 - Surfactant composition with low dynamic surface tension.

-

ResearchGate. (2022). The Effects of Emulsifiers and Emulsion Formulation Types on Dermal and Transdermal Drug Delivery. [Link]

-

Stepan Company. (2018). Hydrophilic Lipophilic Balance Tech Video. YouTube. [Link]

Sources

- 1. CAS 52467-63-7: Tricetylmethylammonium chloride [cymitquimica.com]

- 2. preprints.org [preprints.org]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]

- 6. Long alkyl chain quaternary ammonium-based ionic liquids and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetramethylammonium chloride (CAS 75-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. HLB Calculator - Materials [hlbcalc.com]

- 10. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 11. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Terrain of Quaternary Ammonium Compounds: A Technical Guide to Trihexadecylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Trihexadecylmethylammonium chloride, a quaternary ammonium compound, is a valuable tool in the arsenal of researchers and formulation scientists. Its utility as a cationic surfactant makes it relevant in various applications, from a component in drug delivery systems to a disinfectant and biocide. However, its potent chemical properties demand a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth exploration of the safety data and handling procedures for Trihexadecylmethylammonium chloride, moving beyond a simple recitation of safety data sheet (SDS) information to offer a practical and scientifically grounded perspective for laboratory and development settings.

The Chemical and Hazard Profile of Trihexadecylmethylammonium Chloride

Trihexadecylmethylammonium chloride is a cationic surfactant, meaning its hydrophilic head is positively charged. This charge is key to its functionality but also contributes to its biological and environmental hazards. It is crucial to internalize the nature of these hazards to foster a proactive safety culture.

Hazard Identification and Classification

Trihexadecylmethylammonium chloride is classified as a hazardous substance.[1] The primary dangers associated with this compound are its corrosivity, toxicity, and environmental impact.[2]

Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage. [2]

-

H410: Very toxic to aquatic life with long lasting effects. [2]

The signal word for this chemical is "Danger" .[2][3]

These classifications underscore the critical need for stringent handling protocols. The corrosivity (H314) indicates that the substance can cause irreversible damage to skin and eyes upon contact.[2] Its toxicity via dermal contact (H311) is a significant concern, as accidental spills on unprotected skin can lead to systemic effects. Furthermore, its high aquatic toxicity (H410) necessitates careful disposal procedures to prevent environmental contamination.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of Trihexadecylmethylammonium chloride is fundamental to its safe handling and storage.

| Property | Value | Source |

| Appearance | White powder | [2][4] |

| Odor | Fishy | [2] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [2][4] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal conditions. Unstable in alkaline solution. | [4] |

| Incompatibilities | Strong oxidizing agents | [3][4] |

Its hygroscopic nature is a key consideration for storage.[2][4] Absorption of moisture can lead to caking of the powder and may affect its chemical stability and reactivity.

Engineering and Personal Protective Controls: A Multi-Layered Approach to Safety

A robust safety strategy for handling Trihexadecylmethylammonium chloride relies on a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Ventilation: All handling of Trihexadecylmethylammonium chloride powder should be conducted in a well-ventilated area.[3][4] A chemical fume hood is essential to prevent the inhalation of any dust particles.[2][3]

-

Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any area where this chemical is handled.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are required.[4] Given the severe eye damage this chemical can cause, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique must be followed to avoid contaminating the skin.

-

Protective Clothing: A lab coat is the minimum requirement. For tasks with a higher risk of skin contact, chemical-resistant aprons or coveralls should be worn.[4]

-

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[4]

The following diagram illustrates the hierarchy of controls for safely handling Trihexadecylmethylammonium chloride.

Caption: Hierarchy of controls for handling hazardous chemicals.

Standard Operating Procedures for Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk.

Safe Handling

-

Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][6]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly after handling.[7]

-

Grounding: When transferring large quantities, take precautionary measures against static discharge.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents.[3][4]

Storage

Proper storage is essential to maintain the integrity of the chemical and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5][6]

-

Environment: Store in a cool, dry area away from direct sunlight and heat.[4][5] The hygroscopic nature of the compound makes a dry environment particularly important.[2][4]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.[3][4]

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[7]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE as described in Section 2.2.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[1][3]

-

Clean the spill area with a suitable decontamination solution and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and call for emergency response.

-

Isolate the spill area and prevent entry.

-

Only trained personnel with appropriate PPE should attempt to clean up the spill.

-

The following flowchart outlines the emergency response for an accidental spill.

Caption: Emergency response workflow for a chemical spill.

Experimental Protocol: Preparation of a 10 mM Aqueous Solution

This protocol provides a step-by-step guide for the safe preparation of a 10 mM aqueous solution of Trihexadecylmethylammonium chloride.

Materials:

-

Trihexadecylmethylammonium chloride (solid)

-

Deionized water

-

Volumetric flask with stopper

-

Analytical balance

-

Spatula

-

Weighing paper

-

Magnetic stirrer and stir bar

-

Appropriate PPE (lab coat, chemical safety goggles, face shield, chemical-resistant gloves)

Procedure:

-

Preparation and PPE: Before starting, ensure the work area is clean and uncluttered. Don all required PPE. The entire procedure should be performed in a chemical fume hood.

-

Calculation: Calculate the mass of Trihexadecylmethylammonium chloride required to prepare the desired volume of a 10 mM solution. (Molecular Weight: ~320.0 g/mol )

-

Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh the calculated amount of Trihexadecylmethylammonium chloride onto the weighing paper using a clean spatula. Avoid generating dust.

-

Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a magnetic stir bar to the flask. Fill the flask approximately halfway with deionized water.

-

Mixing: Place the volumetric flask on a magnetic stirrer and stir until the solid is completely dissolved.

-

Final Volume: Once the solid is dissolved, carefully add deionized water to the calibration mark on the volumetric flask.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Label the flask clearly with the name of the chemical, concentration, date of preparation, and your initials.

-

Waste Disposal: Dispose of any contaminated weighing paper and other disposable materials in the appropriate solid chemical waste container.

Conclusion

Trihexadecylmethylammonium chloride is a valuable chemical for various research and development applications. However, its significant hazards necessitate a comprehensive and proactive approach to safety. By understanding its chemical properties, implementing robust engineering and personal protective controls, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the benefits of this compound while minimizing risks to themselves and the environment.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hexadecyltrimethylammonium chloride, 99%. [Link]

-

PubChem. (n.d.). Hexadecyltrimethylammonium chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Trihexylmethylammonium chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Tridodecylmethylammonium chloride. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. [Link]

-

Open Research Africa. (2021). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water. [Link]

-

Ataman Kimya. (n.d.). Trimethylammonium Chloride. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride in Organic Solvents

Abstract

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, a quaternary ammonium salt (QAS) characterized by three long alkyl chains, presents a unique solubility profile critical to its application in specialized formulations, including drug delivery systems and advanced material science. This technical guide provides a comprehensive analysis of its expected solubility in a range of organic solvents. In the absence of extensive publicly available empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds and fundamental chemical principles to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is provided to empower researchers in generating precise data for their specific applications.

Introduction and Chemical Identity

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, which can also be referred to as tri(hexadecyl)methylammonium chloride, is a cationic surfactant. Its structure comprises a central nitrogen atom bonded to three hexadecyl (C16) chains and one methyl group, with a chloride anion providing charge neutrality. This molecular architecture, featuring a small, charged "head" and a large, nonpolar "tail," dictates its amphiphilic nature and, consequently, its solubility behavior.

Quaternary ammonium salts are known for a wide array of applications, including as surfactants, disinfectants, and phase transfer catalysts.[1][2] The specific structure of tri(hexadecyl)methylammonium chloride, with its substantial hydrophobic character, suggests potential utility in systems requiring the solubilization of nonpolar substances within non-aqueous environments or as a stabilizer in complex emulsions.

Due to the specialized nature of this compound, there is a notable scarcity of published quantitative solubility data. This guide, therefore, aims to bridge this gap by providing a theoretical framework for predicting its solubility and a practical methodology for its empirical determination.

Physicochemical Properties

To understand the solubility of a compound, it is essential to first characterize its fundamental properties.

| Property | Value/Description | Source |

| IUPAC Name | N,N-dihexadecyl-N-methyl-1-hexadecanaminium chloride | - |

| Common Name | Tri(hexadecyl)methylammonium chloride | - |

| Molecular Formula | C₄₉H₁₀₂NCl | Calculated |

| Molecular Weight | 752.8 g/mol | Calculated |

| Structure | A quaternary ammonium cation with three C16 alkyl chains and one methyl group, and a chloride anion. | - |

Theoretical Solubility Profile

The solubility of a salt in organic solvents is governed by the interplay between the lattice energy of the salt and the solvation energy of its ions.[3] For 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, the large, nonpolar alkyl chains are the dominant feature, suggesting that its solubility will be significantly different from that of QAS with shorter chains.

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[4]

Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents can engage in hydrogen bonding and have high dielectric constants, which facilitate the dissolution of ionic compounds. For many common QAS, solubility in these solvents is high.[3] However, the three long hexadecyl chains of the target molecule create a significant steric hindrance around the cationic head and introduce a vast nonpolar character.

-

Prediction: Moderate to low solubility. While the polar head can interact with the solvent, the energy required to solvate the large, nonpolar tail may not be sufficiently compensated, leading to limited solubility compared to QAS with shorter alkyl chains.

Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents possess high dipole moments, allowing them to effectively solvate cations, but they lack the ability to donate hydrogen bonds to solvate the chloride anion as effectively as protic solvents.

-

Prediction: Moderate solubility. The strong ion-dipole interactions between the solvent and the cationic head will promote dissolution. The solubility in solvents like DMSO and acetone is expected to be higher than in highly structured hydrogen-bonding networks like water. Studies on similar amphiphilic ionic liquids have shown good solubility in DMSO and methanol.[4]

Solubility in Halogenated Solvents (e.g., Chloroform, Dichloromethane)

These solvents have a moderate polarity and are effective at dissolving large organic molecules. For many salts, including some QAS, chloroform is a good solvent.

-

Prediction: High solubility. The dominant lipophilic character of the tri(hexadecyl)methylammonium cation suggests favorable interactions with these solvents. The large, "soft" cation can be effectively solvated by the polarizable solvent molecules.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Nonpolar solvents lack the ability to effectively solvate the charged ionic head of the QAS. Therefore, the dissolution of ionic compounds in these solvents is generally very low.

-

Prediction: Insoluble or sparingly soluble. The energy required to overcome the crystal lattice energy of the salt is unlikely to be met by the weak van der Waals forces offered by these solvents.[3] While the long alkyl chains have an affinity for these solvents, the ionic head's incompatibility will likely prevent significant dissolution.

Summary of Predicted Solubility

The following table provides a qualitative prediction of the solubility of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride in various organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Steric hindrance and large nonpolar character limit the effectiveness of hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate | Strong ion-dipole interactions with the cationic head. |

| Halogenated | Chloroform, Dichloromethane | High | Favorable interactions with the large, lipophilic cation. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | Insufficient solvation of the ionic head.[3] |

Factors Influencing Solubility

Several factors can be manipulated to alter the solubility of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride.

Temperature

For most solid solutes dissolving in a liquid solvent, the solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution. This is particularly relevant for overcoming the strong lattice energy of the salt.

Solvent Polarity

As discussed in the theoretical profile, solvent polarity is a key determinant. A systematic approach to formulation would involve screening a range of solvents with varying polarity to identify the optimal medium.

Presence of Other Solutes

The presence of other substances in the solution can impact solubility through mechanisms such as the common-ion effect or by altering the properties of the solvent medium.[4]

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical determination of solubility is essential for any research or development application. The following protocol describes a robust method for determining the solubility of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride in an organic solvent of choice.

Principle

This method is based on the gravimetric analysis of a saturated solution. A supersaturated solution is prepared and allowed to equilibrate at a constant temperature. An aliquot of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (solute)

-

Organic solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Calibrated pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of the solute to a known volume of the solvent in a glass vial. The amount of excess should be visually apparent as undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the solution reaches saturation.

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw an aliquot (e.g., 1-5 mL) of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Immediately pass the aliquot through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered aliquot.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of the solute, or in a vacuum desiccator.

-

Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g / 100 g of solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + aliquot) - (Mass of vial + residue)] * 100

-

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is a quaternary ammonium salt with a significant hydrophobic character due to its three long alkyl chains. While empirical data on its solubility in organic solvents is scarce, a theoretical analysis based on its structure and the properties of analogous compounds predicts high solubility in halogenated solvents like chloroform, moderate solubility in polar aprotic solvents such as DMSO and acetone, and low solubility in polar protic and nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to obtain the precise solubility data necessary for formulation and other applications.

References

-

PubChem. Hexadecyltrimethylammonium chloride. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubMed. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. [Link]

-

ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. [Link]

-

MDPI. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. [Link]

-

ACS Publications. Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. [Link]

Sources

In-Depth Technical Guide: Thermogravimetric Analysis of Methyltripalmitylammonium Chloride

Foreword: Unveiling the Thermal Landscape of a Complex Quaternary Ammonium Salt

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is paramount. Methyltripalmitylammonium chloride (MTPAC), a quaternary ammonium salt with three long C16 alkyl chains and a methyl group, presents a unique thermal profile due to its complex structure. This guide provides an in-depth technical exploration of the thermogravimetric analysis (TGA) of MTPAC, offering not just a procedural outline but a foundational understanding of the principles governing its thermal decomposition. By delving into the causality behind experimental choices and elucidating the likely decomposition pathways, this document aims to equip the reader with the expertise to conduct and interpret the TGA of MTPAC and similar long-chain quaternary ammonium compounds with scientific rigor.

Introduction to Methyltripalmitylammonium Chloride and the Imperative of Thermal Analysis

Methyltripalmitylammonium chloride is a cationic surfactant characterized by a central nitrogen atom covalently bonded to three palmitoyl (C16) chains and one methyl group, with a chloride anion providing charge neutrality. Its amphipathic nature, conferred by the hydrophilic quaternary ammonium head and the lipophilic alkyl chains, makes it a candidate for various applications, including as a stabilizer in lipid-based drug delivery systems, a phase transfer catalyst, and a component in the formulation of personal care products.

The thermal stability of MTPAC is a critical parameter that dictates its suitability for manufacturing processes, storage conditions, and end-use applications where it might be subjected to elevated temperatures. Thermogravimetric analysis is an essential technique for characterizing this stability. TGA provides quantitative information about the mass changes in a material as a function of temperature or time in a controlled atmosphere. This data is invaluable for determining the onset of decomposition, identifying distinct degradation stages, and predicting the material's lifespan at various temperatures.

The Theoretical Underpinnings of MTPAC's Thermal Decomposition

The thermal degradation of quaternary ammonium salts is a complex process that can proceed through several pathways, primarily Hofmann elimination and nucleophilic substitution (S N 2). The prevalence of each pathway is influenced by the structure of the cation and the nature of the counter-ion.

-

Hofmann Elimination: This E2 elimination reaction is favored when a β-hydrogen is present on one of the alkyl substituents. The chloride anion, acting as a base, abstracts a proton from the carbon adjacent to the nitrogen, leading to the formation of an alkene, a tertiary amine, and hydrogen chloride. Given the three long palmitoyl chains in MTPAC, there are numerous β-hydrogens available, making Hofmann elimination a highly probable decomposition route. The steric hindrance caused by the bulky tri-palmityl arrangement may influence which β-hydrogen is abstracted.

-

Nucleophilic Substitution (S N 2): In this pathway, the chloride anion acts as a nucleophile and attacks one of the α-carbons of the alkyl groups attached to the nitrogen atom. This results in the displacement of a neutral tertiary amine and the formation of an alkyl chloride. For MTPAC, nucleophilic attack could occur on the methyl group or one of the palmitoyl chains. Attack on the less sterically hindered methyl group is generally more favorable, yielding methyl chloride and tripalmitoylamine.

For an asymmetric quaternary ammonium salt like MTPAC, a combination of these decomposition mechanisms is expected, leading to a multi-stage degradation profile in the TGA thermogram.

Experimental Protocol: A Self-Validating System for TGA of MTPAC

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of Methyltripalmitylammonium chloride.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and precise mass measurement (e.g., TA Instruments Q500 or similar).

-

Sample Pans: Platinum or alumina crucibles are recommended due to their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to prevent oxidative decomposition.

-

Analytical Balance: A microbalance for accurate sample weighing.

Step-by-Step Experimental Workflow

-

Instrument Preparation and Calibration:

-

Ensure the TGA instrument is clean and the balance is tared.

-

Perform temperature and mass calibrations according to the manufacturer's guidelines. For temperature calibration, certified magnetic standards (e.g., Curie point standards) or the melting points of pure metals like indium and zinc are recommended. Mass calibration should be verified using standard calibration weights.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of MTPAC into a clean, tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Gently tap the crucible to ensure an even distribution of the sample at the bottom.

-

-

TGA Method Parameters:

-

Purge Gas: Set the nitrogen purge gas flow rate to 50-100 mL/min to maintain an inert atmosphere and efficiently remove gaseous decomposition products.

-

Equilibration: Equilibrate the sample at a temperature below its expected decomposition, for instance, at 30°C for 10 minutes, to ensure thermal stability before the analysis begins.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point for many analyses.[1] This rate provides a good balance between resolution and experiment time.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) up to a temperature where the sample has fully decomposed, for example, 600°C.

-

Data Acquisition: Record the mass, temperature, and time throughout the experiment.

-

Mandatory Visualization: Experimental Workflow Diagram

Caption: Experimental workflow for the thermogravimetric analysis of MTPAC.

Predicted Thermal Decomposition Profile of MTPAC

Data Presentation: Predicted Thermal Events for MTPAC

The following table summarizes the predicted thermal events for the decomposition of Methyltripalmitylammonium chloride under an inert atmosphere. These values are estimations based on the analysis of similar long-chain quaternary ammonium compounds and the proposed decomposition mechanisms.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (DTG peak) | Mass Loss (%) | Proposed Gaseous Products |

| Stage 1 | ~180 - 220 | ~230 | ~5-10% | Methyl chloride (CH₃Cl) |

| Stage 2 | ~250 - 350 | ~320 | ~80-90% | 1-Hexadecene (C₁₆H₃₂), Hydrogen chloride (HCl), and other hydrocarbon fragments |

Causality Behind the Decomposition Stages

-

Stage 1: Nucleophilic Substitution of the Methyl Group The initial mass loss is likely attributed to the S N 2 attack of the chloride ion on the sterically least hindered methyl group. This results in the evolution of methyl chloride gas and the formation of the tertiary amine, tripalmitoylamine. The C-N bond to the methyl group is generally weaker than the C-N bonds to the longer alkyl chains, favoring its cleavage at a lower temperature.

-

Stage 2: Hofmann Elimination of the Palmitoyl Chains Following the initial decomposition, the remaining tripalmitoylamine and any unreacted MTPAC will undergo Hofmann elimination at higher temperatures. The chloride ion, or another basic species present, will abstract a β-hydrogen from one of the palmitoyl chains, leading to the formation of 1-hexadecene, a volatile alkene. The corresponding tertiary amine will also be formed. This process will continue until the complete decomposition of the organic material, leaving minimal residue under an inert atmosphere. The complexity of the decomposition in this stage is due to the multiple palmitoyl chains that can undergo elimination.

Mandatory Visualization: Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway for Methyltripalmitylammonium chloride.

Interpretation of TGA Data and Concluding Remarks

The TGA thermogram of MTPAC is expected to show a multi-step decomposition profile. The derivative of the TGA curve, the DTG (Derivative Thermogravimetry) curve, will be crucial for identifying the peak decomposition temperatures for each stage. The percentage mass loss in each step can be used to quantitatively assess the proposed decomposition mechanisms by comparing the experimental mass loss with the theoretical mass loss calculated from the stoichiometry of the reactions.

It is important to note that the actual decomposition profile may be influenced by factors such as impurities from the synthesis of MTPAC, the presence of residual solvents, and the specific experimental conditions.[3] For instance, the presence of water can affect the decomposition pathway. Therefore, careful sample preparation and precise control of the TGA experiment are essential for obtaining meaningful and reproducible results.

References

-

Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. Accessed January 27, 2026. [Link]

-

Synthesis and Evaluation of Novel Graphene Oxide-Based Comb-Polymer Viscosity Reducer for Heavy Oil. American Chemical Society. Accessed January 27, 2026. [Link]

- Synthesis method of epoxypropyltrimethylammonium chloride.

-

Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. ResearchGate. Accessed January 27, 2026. [Link]

-

EFFECT OF HIGH MOLECULAR WEIGHT SURFACE ACTIVE AGENT ON HEAT TRANSFER IN POOL BOILING. Neliti. Accessed January 27, 2026. [Link]

-

Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride. ResearchGate. Accessed January 27, 2026. [Link]

-

Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. Accessed January 27, 2026. [Link]

-

Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. ResearchGate. Accessed January 27, 2026. [Link]

-

Mass vs. temperature trace determined via thermal gravimetric analysis... ResearchGate. Accessed January 27, 2026. [Link]

-

Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI. Accessed January 27, 2026. [Link]

-

Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. ResearchGate. Accessed January 27, 2026. [Link]

-

Fusion and Thermal Degradation Behavior of Symmetric Sulfur-Containing Quaternary Ammonium Bromides. PubMed. Accessed January 27, 2026. [Link]

-

A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80. National Institutes of Health. Accessed January 27, 2026. [Link]

-

Thermogravimetric analysis. Wikipedia. Accessed January 27, 2026. [Link]

-

Mechanism of Hofmann elimination and nucleophilic substitution degradation of quaternary ammonium groups. ResearchGate. Accessed January 27, 2026. [Link]

-

Quaternary Ammonium Salts- Hofmann Elimination. Chemistry LibreTexts. Accessed January 27, 2026. [Link]

-

Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health. Accessed January 27, 2026. [Link]

-

High Resolution ThermoGravimetric Analysis - a new technique for obtaining superior analytical results. TA Instruments. Accessed January 27, 2026. [Link]

-

Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Royal Society of Chemistry. Accessed January 27, 2026. [Link]

-

Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. PubMed. Accessed January 27, 2026. [Link]

-

Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. National Institutes of Health. Accessed January 27, 2026. [Link]

-

Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. MDPI. Accessed January 27, 2026. [Link]

-

Synthesis and characterization of acrylamide/(3-acrylamidopropyl) trimethyl ammonium chloride solution and acrylamide/Na-montmorillonite hydrogels via controlled radical polymerization for use as high-temperature and high-salinity oil reservoirs. ResearchGate. Accessed January 27, 2026. [Link]

-

Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2. Accessed January 27, 2026. [Link]

-

Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. Oreate AI Blog. Accessed January 27, 2026. [Link]

-

Hofmann elimination. University of Calgary. Accessed January 27, 2026. [Link]

-

Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. PubMed Central. Accessed January 27, 2026. [Link]

Sources

- 1. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Harnessing Arquad 316 for the Synthesis of Advanced Mesoporous Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Mesoporous materials, characterized by their high surface area and tunable pore sizes (2-50 nm), are at the forefront of innovations in catalysis, separation, and notably, advanced drug delivery systems. The synthesis of these materials is a meticulously controlled process, heavily reliant on the use of structure-directing agents, or templates, to orchestrate the assembly of inorganic precursors into a porous network. This document provides a detailed guide to the application of Arquad 316, a long-chain quaternary ammonium compound, as a templating agent in the synthesis of mesoporous silica. We will delve into the mechanistic underpinnings of template-directed synthesis, provide robust experimental protocols, and discuss the characterization and potential applications of the resulting materials, with a particular focus on their utility in drug development.

Introduction: The Architecture of Mesoporous Materials

Mesoporous materials are a class of nanomaterials defined by a network of pores with diameters ranging from 2 to 50 nanometers. This unique porosity endows them with an exceptionally high surface area and large pore volume, properties that are highly desirable for a multitude of applications.[1][2] In the realm of drug delivery, these materials offer the potential for high drug loading capacities and controlled release kinetics, making them ideal candidates for developing next-generation therapeutics.[3]

The synthesis of ordered mesoporous materials is most commonly achieved through a "soft-templating" approach, which utilizes the self-assembly of surfactant molecules into micelles. These micellar structures act as a scaffold around which inorganic precursors, such as silicon alkoxides, hydrolyze and condense to form a solid framework.[4] Subsequent removal of the surfactant template reveals a well-defined, ordered porous structure.

Arquad 316: A Unique Structure-Directing Agent

Arquad 316 is the trade name for tricetyl methyl ammonium chloride, a quaternary ammonium salt.[5] Its molecular structure consists of a central nitrogen atom covalently bonded to three cetyl (C16) alkyl chains and one methyl group, with a chloride counter-ion.[5] This triple-chain, cationic surfactant possesses distinct amphiphilic properties that drive its self-assembly in solution.

The choice of the templating agent is a critical determinant of the final properties of the mesoporous material. While single-chain quaternary ammonium surfactants like cetyltrimethylammonium bromide (CTAB) are more commonly documented, the triple-chain structure of Arquad 316 offers a unique molecular geometry that can influence micelle formation and, consequently, the resulting pore structure. The presence of three long alkyl chains suggests the formation of larger, potentially more complex, micellar structures compared to single-chain surfactants, which could lead to materials with larger pore diameters or different pore morphologies.

Table 1: Comparison of Common Quaternary Ammonium Surfactants

| Surfactant | Chemical Name | Alkyl Chain Composition | Typical Application |

| Arquad 316 | Tricetyl methyl ammonium chloride | 3 x C16 | Template for mesoporous materials |

| Arquad 16-29 | Hexadecyltrimethylammonium chloride | 1 x C16 | Surfactant, antistatic agent |

| CTAB | Cetyltrimethylammonium bromide | 1 x C16 | Widely used template for MCM-41 |

| Arquad 12-50 | Dodecyltrimethylammonium chloride | 1 x C12 | Surfactant, conditioning agent |

Mechanism of Template-Directed Synthesis with Arquad 316

The synthesis of mesoporous silica using Arquad 316 as a template follows a cooperative self-assembly mechanism. The process can be conceptually broken down into the following key stages:

-

Micelle Formation: In an aqueous solution, the amphiphilic Arquad 316 molecules self-assemble into micelles above a certain concentration (the critical micelle concentration). The three hydrophobic cetyl chains form the core of the micelle, while the positively charged quaternary ammonium head groups are exposed to the aqueous environment.

-

Silica Precursor Hydrolysis and Condensation: A silica precursor, typically tetraethyl orthosilicate (TEOS), is introduced into the solution. Under basic or acidic conditions, TEOS undergoes hydrolysis to form silicic acid (Si(OH)₄). These silicic acid monomers then begin to polymerize through a condensation reaction, forming silicate oligomers.

-

Electrostatic Interaction and Co-assembly: The positively charged head groups of the Arquad 316 micelles interact electrostatically with the negatively charged silicate species present in the solution (under basic conditions). This interaction drives the co-assembly of the silicate oligomers around the surfactant micelles.

-

Framework Formation: As the condensation of the silicate species continues, a rigid silica network forms around the micellar templates, creating a composite organic-inorganic material.

-

Template Removal: The final step involves the removal of the Arquad 316 template to create the mesoporous structure. This is typically achieved through calcination (heating at high temperatures) or solvent extraction.

Caption: Synthesis workflow for mesoporous silica using Arquad 316.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of mesoporous silica using a long-chain quaternary ammonium surfactant like Arquad 316. Optimization of these parameters may be necessary depending on the desired material properties.

Materials and Reagents

-

Arquad 316 (Tricetyl methyl ammonium chloride)

-

Tetraethyl orthosilicate (TEOS, ≥98%)

-

Sodium hydroxide (NaOH)

-

Ethanol (99.5%)

-

Deionized water

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6][7]

-

TEOS is harmful if inhaled and can cause serious eye irritation.

-

Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.[1]

-

Arquad 316 and similar quaternary ammonium compounds can be harmful if swallowed or in contact with skin and can cause serious eye damage.[1][6]

Synthesis Protocol (Modified from a standard MCM-41 synthesis)

This protocol is adapted from established methods for synthesizing MCM-41 type materials using single-chain quaternary ammonium surfactants.[8] Adjustments may be required to account for the different molecular geometry of Arquad 316.

-

Template Solution Preparation:

-

Dissolve 1.0 g of Arquad 316 in 480 mL of deionized water.

-

Add 200 mL of ethanol to the solution.

-

Slowly add 3.5 mL of a 2.0 M sodium hydroxide solution while stirring vigorously.

-

Continue stirring the solution at room temperature for 30 minutes.

-

-

Silica Source Addition:

-

While maintaining vigorous stirring, add 5.0 mL of TEOS dropwise to the template solution.

-

A white precipitate should form upon the addition of TEOS.

-

-

Aging and Crystallization:

-

Continue stirring the mixture at room temperature for 2 hours.

-

Transfer the mixture to a sealed polypropylene bottle and age at 100°C for 48 hours in an oven.

-

-

Product Recovery and Washing:

-

After aging, cool the mixture to room temperature.

-

Filter the solid product using a Buchner funnel and wash thoroughly with deionized water until the pH of the filtrate is neutral.

-

Wash the product with ethanol to remove any remaining impurities.

-

Dry the product in an oven at 60°C overnight.

-

-

Template Removal (Calcination):

-

Place the dried, as-synthesized material in a ceramic crucible.

-

Heat the sample in a muffle furnace to 550°C at a ramp rate of 1°C/min.

-

Hold the temperature at 550°C for 6 hours to ensure complete removal of the organic template.

-

Allow the furnace to cool down slowly to room temperature.

-

The resulting white powder is the final mesoporous silica material.

-

Table 2: Typical Synthesis Parameters

| Parameter | Value | Rationale |

| Arquad 316:TEOS Molar Ratio | ~0.1 - 0.3 | Influences micelle formation and pore ordering. |

| NaOH Concentration | 0.1 - 0.5 M | Catalyzes the hydrolysis and condensation of TEOS. |

| Aging Temperature | 80 - 120 °C | Promotes the condensation of the silica framework. |

| Aging Time | 24 - 72 hours | Allows for complete framework formation. |

| Calcination Temperature | 500 - 600 °C | Ensures complete removal of the organic template. |

Characterization of the Synthesized Material

A comprehensive characterization of the synthesized mesoporous silica is essential to validate the success of the synthesis and to understand its physical properties.

Caption: Key characterization techniques for mesoporous silica.

-

Powder X-ray Diffraction (XRD): Low-angle XRD is used to determine the long-range order and symmetry of the mesoporous structure. The presence of well-defined diffraction peaks at low 2θ angles is indicative of an ordered pore arrangement.

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the pore structure, allowing for the determination of pore shape, size, and arrangement.

-

Scanning Electron Microscopy (SEM): SEM is used to characterize the particle morphology and size distribution of the synthesized material.

-

Nitrogen Adsorption-Desorption Analysis: This technique is used to determine the specific surface area (using the BET method), pore volume, and pore size distribution (using the BJH method) of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the silica network (Si-O-Si bonds) and to verify the removal of the organic template after calcination.

Applications in Drug Development

The unique properties of mesoporous silica synthesized with templates like Arquad 316 make them highly attractive for applications in drug delivery.[9]

-

High Drug Loading: The large surface area and pore volume allow for the encapsulation of a significant amount of therapeutic agents.

-

Controlled Release: The tunable pore size can be used to control the release rate of the encapsulated drug. Furthermore, the silica surface can be functionalized to achieve stimulus-responsive release (e.g., pH, temperature, or enzyme-responsive).

-

Improved Bioavailability: For poorly water-soluble drugs, encapsulation within the mesoporous silica can enhance their dissolution rate and, consequently, their bioavailability.[10]

-

Targeted Delivery: The surface of the mesoporous silica nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate their accumulation at specific sites in the body, such as tumor tissues.

Conclusion

Arquad 316, with its unique triple-chain structure, presents an interesting, albeit less conventional, option as a templating agent for the synthesis of mesoporous materials. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of Arquad 316 in creating novel mesoporous silica with tailored properties for advanced applications, particularly in the field of drug delivery. Further research into the specific self-assembly behavior of Arquad 316 and its influence on the final material architecture is warranted and could lead to the development of next-generation drug delivery platforms with enhanced efficacy and safety profiles.

References

- Dong, Y., et al. (2021). Morphology-controlled synthesis of mesoporous silica with co-template of surfactant P123 and ionic liquid[Dmim]Cl.

-

Universal Additives. (2017). SAFETY DATA SHEET ARQUAD 16-29. Retrieved from [Link]

- Kim, J. Y., et al. (2013). Template synthesis of ordered mesoporous organic polymeric materials using hydrophobic silylated KIT-6 mesoporous silica. RSC Advances, 3(44), 21535-21541.

- Kao Corporation. (1992). U.S. Patent No. 5,080,830. Washington, DC: U.S.

- Daood, U., et al. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. International Journal of Molecular Sciences, 23(19), 11239.

- Supernus Pharmaceuticals, Inc. (2005). WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers.

-

AZoM. (2005). Grade 316 Stainless Steel: Properties, Fabrication and Applications. Retrieved from [Link]

- Wang, Y., et al. (2022). Preparation of Templated Materials and Their Application to Typical Pollutants in Wastewater: A Review. International Journal of Environmental Research and Public Health, 19(15), 9474.

-

Knowde. (2017). SAFETY DATA SHEET ARQUAD PC 16-29. Retrieved from [Link]

- Basit, A., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649.

- Manzano, M., & Vallet-Regí, M. (2020). Mesoporous Materials: From Synthesis to Applications.

- Lee, J., et al. (2009). Template synthesis of ordered mesoporous organic polymeric materials using hydrophobic silylated KIT6 mesoporous silica.

-

MatWeb. (n.d.). AISI Type 316 Stainless Steel, annealed and cold drawn bar - ASM Material Data Sheet. Retrieved from [Link]

- Li, C., et al. (2024). Strategies for Template-Free Synthesis of Mesoporous Metal Catalysts with Surface-Clean Sites.

- Cao, L., et al. (2010). Synthesis of mesoporous silica with cationic-anionic surfactants. Glass Physics and Chemistry, 36(2), 182-189.

- Wang, L., et al. (2022). Preparation and Adsorption Properties of MCM-41 with Novel Gemini Ionic Liquid Surfactants as Template. International Journal of Molecular Sciences, 23(8), 4165.

- Sharma, S., et al. (2020). Synthesis, characterization and catalytic study of mesoporous carbon materials prepared via mesoporous silica using non-surfactant templating agents.

-

Ulbrich. (n.d.). Type 316 (UNS S31600) is a molybdenum-bearing austenitic stainless steel which is more resistant to general. Retrieved from [Link]

- Makvandi, P., et al. (2021). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. Polymers, 13(18), 3148.

- Diomede, F., et al. (2021). Development of antibacterial quaternary ammonium silane coatings on polyurethane catheters.

Sources

- 1. universaladditives.com [universaladditives.com]

- 2. researchgate.net [researchgate.net]

- 3. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesoporous Materials: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5080830A - Water-dispersible compositions comprised of quaternary ammonium compounds - Google Patents [patents.google.com]

- 6. media.knowde.com [media.knowde.com]

- 7. fishersci.nl [fishersci.nl]

- 8. Preparation and Adsorption Properties of MCM-41 with Novel Gemini Ionic Liquid Surfactants as Template - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]

Application Note: Formulation & Characterization of Trihexadecylmethylammonium Chloride (THMAC) for Sustained Antiviral Surface Activity

Executive Summary

Trihexadecylmethylammonium chloride (THMAC) , also known as Tricetylmethylammonium chloride (TCMA), represents a specialized class of Quaternary Ammonium Compounds (QACs) characterized by extreme hydrophobicity due to its three hexadecyl (

This application note provides a technical roadmap for formulating THMAC into stable antiviral systems. It addresses the primary challenge—solubility—and details protocols for creating solvent-based coatings that resist aqueous degradation while maintaining virucidal efficacy against enveloped viruses (e.g., SARS-CoV-2, Influenza A).

Physicochemical Profile & Solubility Engineering

The efficacy of THMAC is governed by its ability to intercalate into the viral lipid envelope. However, its formulation is non-trivial due to its low Hydrophile-Lipophile Balance (HLB).

Molecular Attributes

| Property | Specification | Implication for Formulation |

| Formula | High molecular weight ( | |